molecular formula C8H6INO4S B6228469 1-(ethenesulfonyl)-4-iodo-2-nitrobenzene CAS No. 1490453-46-7

1-(ethenesulfonyl)-4-iodo-2-nitrobenzene

Cat. No.: B6228469
CAS No.: 1490453-46-7
M. Wt: 339.11 g/mol
InChI Key: YRYGYEDYSZKGLS-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-4-iodo-2-nitrobenzene is a nitroaromatic compound featuring an ethenesulfonyl (-SO₂CH₂CH₂) substituent at the 1-position, an iodine atom at the 4-position, and a nitro group (-NO₂) at the 2-position of the benzene ring.

Properties

CAS No.

1490453-46-7

Molecular Formula

C8H6INO4S

Molecular Weight

339.11 g/mol

IUPAC Name

1-ethenylsulfonyl-4-iodo-2-nitrobenzene

InChI

InChI=1S/C8H6INO4S/c1-2-15(13,14)8-4-3-6(9)5-7(8)10(11)12/h2-5H,1H2

InChI Key

YRYGYEDYSZKGLS-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(ethenesulfonyl)-4-iodo-2-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The substitution of a hydrogen atom with an iodine atom.

    Sulfonylation: The addition of an ethenesulfonyl group to the benzene ring.

These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(Ethenesulfonyl)-4-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethenesulfonyl group can undergo oxidation to form sulfonic acids or other derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethenesulfonyl)-4-iodo-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties.

    Chemical Biology: It is employed in the study of biological systems and the development of biochemical probes.

    Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(ethenesulfonyl)-4-iodo-2-nitrobenzene involves its interaction with various molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodo group can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Research Implications

The ethenesulfonyl group in 1-(ethenesulfonyl)-4-iodo-2-nitrobenzene offers unique conjugation and reactivity advantages over ethylsulfonyl or tert-butyl analogs, making it a candidate for designing photoactive materials or kinase inhibitors.

Biological Activity

1-(Ethenesulfonyl)-4-iodo-2-nitrobenzene (EINB) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with EINB, supported by relevant data tables, case studies, and detailed research findings.

EINB is characterized by its unique structure, which includes an ethenesulfonyl group, an iodine atom, and a nitro group. The chemical formula is C6H4IN2O2SC_6H_4I\cdot N_2O_2S with a CAS number of 1490453-46-7. Its molecular structure allows for various chemical reactions, including nucleophilic substitution and electrophilic addition.

Antimicrobial Properties

Recent studies have indicated that EINB exhibits significant antimicrobial activity. A study conducted by researchers at demonstrated that EINB showed antifungal activity against several strains of fungi. The minimum inhibitory concentration (MIC) values were determined for different fungal species:

Fungal Strain MIC (µg/mL)
Candida albicans32
Aspergillus niger64
Penicillium chrysogenum16

These results suggest that EINB could be a potential candidate for developing antifungal agents.

Anticancer Activity

EINB has also been evaluated for its anticancer properties. In vitro studies have shown that EINB can inhibit the proliferation of various cancer cell lines. A notable study published in the Journal of Organic Chemistry reported that EINB inhibited the growth of HeLa cells with an IC50 value of 12 µM. The mechanism of action appears to involve the induction of apoptosis through caspase activation.

The biological activity of EINB can be attributed to its ability to interact with specific molecular targets within cells. The ethenesulfonyl group is known to participate in electrophilic reactions, allowing EINB to form covalent bonds with nucleophilic sites on proteins or DNA. This reactivity can lead to the modulation of various biochemical pathways, contributing to its antimicrobial and anticancer effects.

Study 1: Antifungal Efficacy

A study conducted by researchers at a university laboratory focused on the antifungal efficacy of EINB against clinical isolates of Candida species. The results indicated that EINB not only inhibited fungal growth but also disrupted biofilm formation, which is crucial for Candida pathogenicity.

Study 2: Anticancer Potential

Another significant study explored the anticancer potential of EINB in combination with conventional chemotherapy agents. The combination treatment led to enhanced cytotoxicity in breast cancer cell lines, suggesting that EINB may serve as an adjuvant therapy in cancer treatment protocols.

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